Etretinate (CAS 54350-48-0) is a second-generation aromatic retinoid, notable for its function as a pro-drug and its distinct pharmacokinetic profile. It is the ethyl ester of Acitretin, its active carboxylic acid metabolite, which modulates keratinocyte differentiation and proliferation by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). A key procurement-relevant characteristic of Etretinate is its high lipophilicity, which leads to significant storage in adipose tissue and a consequently long elimination half-life, making it fundamentally different from its more rapidly cleared active metabolite in experimental design and application.
Direct substitution of Etretinate with its active metabolite, Acitretin, is inappropriate for most research applications due to their profoundly different pharmacokinetic behaviors. Etretinate functions as a slow-release pro-drug, undergoing in-vivo hydrolysis to Acitretin. Its high lipophilicity results in sequestration in a deep fatty tissue compartment, leading to a very long terminal elimination half-life of up to 120 days. In contrast, Acitretin is less lipophilic and is eliminated much more rapidly, with a half-life of approximately 50 hours. Therefore, procuring Acitretin instead of Etretinate fundamentally alters the duration and profile of retinoid receptor exposure, invalidating studies designed to model chronic, low-level exposure or to investigate the specific activities of the ethyl ester pro-drug itself.
Etretinate's high lipophilicity leads to its sequestration in adipose tissue, resulting in a terminal elimination half-life of approximately 120 days. This is over 50 times longer than its active metabolite, Acitretin, which has a half-life of about 50-60 hours. This profound difference means Etretinate provides a stable, long-term reservoir of retinoid activity, a feature not achievable with direct Acitretin administration.
| Evidence Dimension | Terminal Elimination Half-Life |
| Target Compound Data | ~120 days |
| Comparator Or Baseline | Acitretin: ~50 hours |
| Quantified Difference | >50-fold longer half-life than Acitretin |
| Conditions | Post-chronic oral administration in human subjects. |
This allows for the modeling of chronic, sustained retinoid exposure in long-term studies, which is impossible to replicate with the short-acting Acitretin.
Etretinate is the ethyl ester pro-drug of the pharmacologically active carboxylic acid, Acitretin. It undergoes extensive presystemic and systemic hydrolysis to generate the active form. This defines its primary role as a precursor, making it the required starting material for any study investigating the effects of slow, continuous in-vivo conversion to Acitretin, or for developing and testing novel esterase-activated delivery systems.
| Evidence Dimension | Metabolic Role |
| Target Compound Data | Pro-drug (Ethyl Ester) |
| Comparator Or Baseline | Acitretin (Active Metabolite, Carboxylic Acid) |
| Quantified Difference | Qualitative difference in chemical function (precursor vs. active agent) |
| Conditions | In-vivo metabolism following oral administration. |
Researchers needing to study the effects of a slow-release pro-drug mechanism must procure Etretinate, as direct administration of Acitretin bypasses this critical metabolic activation step.
Due to its long elimination half-life from tissue storage, the recommended post-therapy contraception period for Etretinate is 2 years, which has been extended to 3 years for its metabolite Acitretin due to potential re-esterification back to Etretinate. Specifically, the 99% elimination time for Etretinate is calculated to be ~700 days (approx. 2 years), compared to just 14 days for Acitretin (assuming no re-esterification). This drastic difference in clearance time is a critical experimental and safety parameter.
| Evidence Dimension | Calculated 99% Elimination Time (Teratogenic Risk Period) |
| Target Compound Data | ~700 days |
| Comparator Or Baseline | Acitretin: ~14 days |
| Quantified Difference | 50-fold longer theoretical risk period |
| Conditions | Based on terminal elimination half-lives (Etretinate ~100-120 days; Acitretin ~2 days). |
For preclinical toxicology and teratogenicity studies, the selection of Etretinate provides a model for persistent tissue accumulation, a critical safety variable that cannot be assessed using the rapidly eliminated Acitretin.
As an ethyl ester, Etretinate has significantly different solubility characteristics compared to Acitretin, which is a free carboxylic acid. Etretinate is highly lipophilic and shows good solubility in organic solvents like DMSO and ethanol, and is often formulated in corn oil for in-vivo studies. In contrast, Acitretin's free carboxyl group makes it approximately 50 times less lipophilic. This distinction is critical for formulation development, where the ester form may be required for compatibility with lipid-based vehicles or specific organic solvent systems.
| Evidence Dimension | Relative Lipophilicity & Solubility |
| Target Compound Data | High lipophilicity; soluble in DMSO (≥17.7 mg/mL), ethanol, and oils. |
| Comparator Or Baseline | Acitretin: ~50x less lipophilic, different solubility profile due to free carboxylic acid. |
| Quantified Difference | Significant difference in polarity and preferred solvent systems. |
| Conditions | Standard laboratory formulation conditions. |
Procurement decisions for formulation research must be based on these physicochemical differences; Etretinate is suitable for non-aqueous or lipid-based systems where Acitretin's solubility would be limiting.
For studies requiring sustained, low-level retinoid activity over extended periods, such as in cancer chemoprevention models or chronic dermatological conditions. Etretinate's extremely long half-life provides a stable pharmacokinetic profile that cannot be achieved with intermittent dosing of short-acting retinoids like Acitretin.
When the research goal is to investigate the pharmacokinetics of a pro-drug, its tissue distribution, and the enzymatic conversion (hydrolysis) to its active form. Etretinate serves as the essential precursor compound for these mechanistic studies.
In toxicology and developmental biology, Etretinate is the appropriate tool to model the effects of a highly lipophilic compound that accumulates in fatty tissue. Its long retention time is a critical variable for assessing long-term safety and the teratogenic risk associated with persistent xenobiotics.
For formulation science projects focused on creating lipid-based or depot injection drug delivery systems. Etretinate's high lipophilicity and solubility in oils and organic solvents make it a more suitable candidate for such formulations compared to the more polar Acitretin.
Irritant;Health Hazard;Environmental Hazard